Hydrogen-Bond Donor Capacity: 4-Hydroxypiperidin-1-yl vs. Piperidin-1-yl (Des-Hydroxy) Nicotinonitrile
The target compound possesses one hydrogen-bond donor (HBD) due to the 4-hydroxyl group, whereas its closest des-hydroxy analog, 6-(piperidin-1-yl)nicotinonitrile (CAS 501378-38-7, C11H13N3, MW 187.24), has zero HBDs. This single HBD difference is critical because the presence of a hydrogen-bond donor significantly influences aqueous solubility, permeability, and target-binding enthalpy. The 4-hydroxyl group increases the polar surface area (PSA) to 60.15 Ų for the target compound , compared to an estimated PSA of approximately 36 Ų for the des-hydroxy analog (based on the absence of the hydroxyl oxygen). This differential directly impacts compliance with Lipinski's Rule of Five: the target compound has a PSA below 140 Ų and a single HBD, positioning it favorably for oral bioavailability optimization, whereas the des-hydroxy analog lacks a key donor for enthalpy-driven binding interactions .
| Evidence Dimension | Hydrogen-bond donor count / Polar surface area |
|---|---|
| Target Compound Data | 1 HBD; PSA = 60.15 Ų; LogP = 0.979 (predicted) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)nicotinonitrile (CAS 501378-38-7): 0 HBD; estimated PSA ≈ 36 Ų |
| Quantified Difference | Δ HBD = +1; Δ PSA ≈ +24 Ų; Hydrogen-bond donor capacity is absent in the comparator |
| Conditions | Predicted physicochemical parameters from ChemSrc and ChemicalBook databases |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the presence of the hydroxyl HBD enables hydrogen-bond-directed interactions with biological targets that are structurally impossible for the des-hydroxy analog, making the target compound a distinct chemical starting point for lead optimization.
